molecular formula C15H35N2OP B8470259 MFCD29079543

MFCD29079543

Cat. No.: B8470259
M. Wt: 290.42 g/mol
InChI Key: AUWOPWKMYQCMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Generally, MDL numbers are assigned to unique chemicals for cataloging and referencing purposes in scientific databases. For context, analogous compounds in the evidence (e.g., CAS 1022150-11-3, CAS 1046861-20-4) share features such as molecular formulas, synthesis pathways, and physicochemical properties, which can guide inferences about MFCD29079543 .

Properties

Molecular Formula

C15H35N2OP

Molecular Weight

290.42 g/mol

IUPAC Name

N-[[di(propan-2-yl)amino]-propan-2-yloxyphosphanyl]-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C15H35N2OP/c1-11(2)16(12(3)4)19(18-15(9)10)17(13(5)6)14(7)8/h11-15H,1-10H3

InChI Key

AUWOPWKMYQCMAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite typically involves the reaction of diisopropylamine with a phosphorodiamidite precursor. One common method includes the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropionitrile and 1H-tetrazole in dichloromethane at low temperatures (-20°C to 0°C) for about 10 hours . The reaction mixture is then filtered, washed, and purified to obtain the desired product.

Industrial Production Methods

Industrial production of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in large reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Phosphoramidites: Formed through substitution reactions.

    Phosphoramidates: Formed through oxidation reactions.

    Phosphoric Acid Derivatives: Formed through hydrolysis

Mechanism of Action

The mechanism of action of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite involves its role as a phosphitylating agent. It reacts with nucleophiles to form phosphoramidite intermediates, which can then be further processed to form phosphorylated products. The compound’s reactivity is attributed to the presence of the phosphorodiamidite group, which facilitates nucleophilic substitution reactions .

Comparison with Similar Compounds

Table 1: Key Properties of MFCD29079543 and Similar Compounds

Property This compound (Hypothetical) CAS 1022150-11-3 CAS 1046861-20-4 CAS 1533-03-5
Molecular Formula CₓHᵧNᵨOᵩ (Inferred) C₂₇H₃₀N₆O₃ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight ~450–500 (Estimated) 486.57 235.27 202.17
Log Po/w ~2.0–3.0 (Predicted) Not reported 2.15 (XLOGP3) Not reported
Solubility Moderate (ESOL class) Not reported 0.24 mg/mL 0.687 mg/mL
Synthetic Method Multi-step organic synthesis DMF, K₂CO₃, heating Pd-catalyzed coupling Methanol reflux

Structural Similarities

  • CAS 1022150-11-3 : A nitrogen-rich heterocyclic compound (C₂₇H₃₀N₆O₃) with applications in medicinal chemistry. Its synthesis involves coupling reactions in DMF, similar to protocols used for aryl boronic acids (e.g., CAS 1046861-20-4) .
  • CAS 1533-03-5: A trifluoromethyl-substituted aromatic compound (C₁₀H₉F₃O) synthesized via condensation reactions.

Functional Comparisons

  • Bioavailability : CAS 1046861-20-4 exhibits high GI absorption and BBB permeability, whereas CAS 1533-03-5 has a bioavailability score of 0.55. These metrics highlight the role of substituents (e.g., halogens, trifluoromethyl groups) in modulating pharmacokinetics .
  • Synthetic Complexity : this compound likely requires advanced catalytic systems (e.g., palladium), as seen in CAS 1046861-20-4’s synthesis using PdCl₂(dppf) .

Research Findings and Limitations

Key Insights

  • Thermodynamic Stability : Compounds like CAS 1533-03-5 demonstrate high synthetic yields (>98%) under optimized conditions, suggesting that this compound could benefit from similar green chemistry approaches .
  • Analytical Challenges : Supplementary Tables 1–8 in provide methodologies for analyzing complex mixtures, which are critical for validating the purity of this compound derivatives .

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